molecular formula C6H6N2O2 B064195 Pyridin-4-ylcarbamic acid CAS No. 170831-26-2

Pyridin-4-ylcarbamic acid

Cat. No.: B064195
CAS No.: 170831-26-2
M. Wt: 138.12 g/mol
InChI Key: FKSXRCPGQMOMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-ylcarbamic acid is a valuable chemical building block and intermediate in medicinal chemistry and organic synthesis. This compound features a carbamic acid group directly linked to the 4-position of a pyridine ring, a structural motif of significant interest in drug discovery. Its primary research value lies in its role as a precursor for the synthesis of ureas, carbamates, and other pharmacologically active heterocyclic compounds. Researchers utilize this compound to develop novel molecular scaffolds targeting a range of biological pathways, particularly those involving enzymes and receptors where the pyridine moiety can act as a key pharmacophore for hydrogen bonding and coordination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXRCPGQMOMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305756
Record name Δ4(1H),N-Pyridinecarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27867-13-6
Record name Δ4(1H),N-Pyridinecarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27867-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Δ4(1H),N-Pyridinecarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Next-Generation Antifungal Discovery: Pyridine Carboxamide Scaffolds Targeting Succinate Dehydrogenase (SDH)

[1]

Executive Summary

The emergence of resistance against Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs) has accelerated the demand for novel Succinate Dehydrogenase Inhibitors (SDHIs). Pyridine carboxamides represent a privileged scaffold in this domain, offering a versatile template for bioisosteric replacement and scaffold hopping.

This guide details the end-to-end discovery workflow for novel pyridine carboxamides, moving beyond the legacy Boscalid architecture. It integrates rational drug design, robust synthetic protocols, and specific biological validation metrics required to advance a lead candidate from in silico concept to in vivo efficacy.

Module 1: Rational Design & Structural Logic

The Pharmacophore Architecture

The efficacy of pyridine carboxamides relies on a tripartite structure. Successful design requires optimizing these three domains to fit the ubiquinone-binding pocket (Q-site) of Complex II.

DomainFunctionDesign Optimization Strategy
The Warhead H-bond donor/acceptorAmide Bond: The -NH- is critical for H-bonding with Tyr58 and Trp173 in the SDH active site. Modification: Reverse amides or hydrazide linkers (e.g., Compound A5) to alter flexibility.
The Core Scaffolding & ElectronicsPyridine Ring: The nitrogen atom affects lipophilicity (LogP) and metabolic stability. Modification: C-2 vs. C-3 substitution changes the vector of the warhead. Introduction of Fluorine (F) or Chlorine (Cl) at C-6 improves metabolic stability.
The Tail Hydrophobic InteractionLipophilic Moiety: Occupies the hydrophobic pocket created by Arg43 . Modification: Introduction of diarylamine, diphenyl ether, or pyrazole-bridged systems to maximize Van der Waals contacts.
Structural Causality

Why prioritize the pyridine ring over the benzene ring (as seen in older benzamides)?

  • Electronic Deficit: The electron-deficient nature of pyridine enhances the acidity of the amide proton, potentially strengthening the critical H-bond with Tyr58.

  • Solubility: The pyridyl nitrogen improves water solubility compared to phenyl analogs, aiding in systemic translocation within plant xylem.

Module 2: Synthetic Workflow (The "Make" Phase)

Strategic Synthesis Protocol

The most robust route for generating diverse pyridine carboxamide libraries is the Acid Chloride Condensation method. This pathway minimizes side reactions common in direct coupling agents (like EDC/HOBt) when using sterically hindered anilines.

Protocol: Acid Chloride Mediated Amide Coupling

Objective: Synthesis of N-(substituted-phenyl)-chloronicotinamide derivatives.

Reagents:

  • Starting Material A: Substituted 2-chloronicotinic acid (1.0 eq)

  • Reagent B: Thionyl chloride (SOCl2) (Excess)

  • Reagent C: Substituted aniline/amine (1.1 eq)

  • Base: Triethylamine (Et3N) (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Starting Material A in anhydrous DCM. Add SOCl2 dropwise at 0°C. Reflux for 3-4 hours until gas evolution (SO2/HCl) ceases.

  • Isolation 1: Evaporate excess SOCl2 under reduced pressure to obtain the crude nicotinoyl chloride intermediate. Critical: Do not purify; moisture sensitivity requires immediate use.

  • Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. Add Reagent C (amine) followed by Et3N dropwise at 0°C.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash reaction mixture with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then Brine.

  • Purification: Recrystallize from Ethanol or use Flash Column Chromatography (Silica gel, 200-300 mesh).

Visualization: Synthetic Pathway

SynthesisWorkflowSM2-ChloronicotinicAcidActActivation(Reflux w/ SOCl2)SM->Act  Activation  IntIntermediate:Nicotinoyl ChlorideAct->Int  -SO2, -HCl  CoupCoupling(+ Aniline / Et3N)Int->Coup  0°C to RT  ProdTarget:Pyridine CarboxamideCoup->Prod  Purification  

Figure 1: Step-wise synthetic pathway for generating pyridine carboxamide libraries via acid chloride activation.

Module 3: Mechanism of Action & Validation (The "Test" Phase)

The Target: Mitochondrial Complex II

The primary mechanism of action (MoA) is the inhibition of Succinate Dehydrogenase (SDH).[1] Unlike strobilurins (Complex III inhibitors), pyridine carboxamides bind to the Ubiquinone-binding site (Site Q).

Key Binding Interactions (Validated via Molecular Docking):

  • H-Bonding: The amide oxygen accepts a proton from Trp173 ; the amide nitrogen donates a proton to Tyr58 .

  • Pi-Pi Stacking: The pyridine ring stacks with the indole ring of Trp173 or the phenyl ring of Tyr58.

  • Hydrophobic Anchor: The "Tail" moiety extends into the hydrophobic cleft formed by Arg43 and Met39 .

Visualization: SDH Inhibition Cascade

MoA_PathwayFungiFungal Pathogen(e.g., B. cinerea)UptakeCellular UptakeFungi->UptakeMitoMitochondriaUptake->MitoSDHTarget: SDH Enzyme(Complex II)Mito->SDHBindInhibitor Binding(Q-Site Blockade)SDH->Bind  High Affinity (IC50 < 1 μg/mL)  RespRespiration Halted(Succinate -> Fumarate Blocked)Bind->RespATPATP Depletion &ROS AccumulationResp->ATPDeathHyphal Collapse &Cell DeathATP->Death

Figure 2: The biochemical cascade of Succinate Dehydrogenase Inhibition (SDHI) leading to fungal cell death.

Module 4: Biological Evaluation Protocols

To validate "novelty" and "activity," the following assays are mandatory. Data must be compared against a positive control (e.g., Boscalid or Thifluzamide).

In Vitro Mycelial Growth Inhibition (MIC Assay)

Standard: Poisoned Food Technique

  • Preparation: Dissolve test compounds in DMSO. Add to sterile Potato Dextrose Agar (PDA) at concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

  • Inoculation: Place a 5mm mycelial plug of the pathogen (e.g., Rhizoctonia solani) in the center of the plate.

  • Incubation: Incubate at 25°C for 48–72 hours.

  • Calculation: Measure colony diameter. Calculate inhibition rate (%):

    
    
    (Where C = diameter of control, T = diameter of treatment).
    
  • EC50 Determination: Perform regression analysis (Probability value method) to determine the effective concentration for 50% inhibition.

SDH Enzymatic Assay (Target Verification)

To prove the compound is a true SDHI and not a general toxicant:

  • Extraction: Isolate mitochondria from fungal mycelia via centrifugation (10,000g).

  • Assay: Use the PMS/MTT reduction method.

    • Substrate: Succinate.[2]

    • Electron Acceptor: PMS (Phenazine methosulfate).

    • Indicator: MTT (Tetrazolium salt).

  • Measurement: Monitor the reduction of MTT to formazan at 570 nm. A decrease in absorbance compared to control indicates SDH inhibition.

Module 5: Data Interpretation & Novelty Benchmarks

When analyzing your novel compounds, use the following benchmarks to determine commercial viability.

ParameterBenchmark (High Potential)Reference Standard (Boscalid)
EC50 (B. cinerea) < 5.0 µg/mL~ 4–10 µg/mL
EC50 (R. solani) < 1.0 µg/mL~ 0.5–2.0 µg/mL
SDH IC50 < 0.5 µM~ 0.3–1.0 µM
LogP 2.5 – 4.02.96

Recent Novelty Insight (2024-2025): Recent literature highlights the success of Compound 3f (a diarylamine-modified nicotinamide) and Compound A5 (hydrazide-amide integration). These compounds demonstrate that increasing the flexibility of the "Tail" region or introducing hydrazide linkers can overcome resistance in strains with single-point mutations in the SDH subunits.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Source: Journal of Pesticide Science (2022/2023). URL:[Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Source: Molecules (2015).[1][3][4] URL:[Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups. Source: Journal of Agricultural and Food Chemistry (2025 - Projected/Indexed). URL:[Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. Source: New Zealand Plant Protection. URL:[Link]

  • SDHI fungicides and turfgrass disease control: An overview. Source: University of Georgia Extension. URL:[Link]

Navigating the Structure-Activity Landscape of Pyridin-4-ylcarbamic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridin-4-ylcarbamic Acid Scaffold - A Promising Starting Point in Drug Discovery

The this compound scaffold is a fascinating heterocyclic motif that holds considerable potential for the development of novel therapeutic agents. Its structure, which marries the key features of a pyridine ring with a carbamate linker, offers a versatile platform for chemical modification and optimization. The pyridine moiety, a common feature in numerous FDA-approved drugs, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets.[1] The carbamate group, a well-established pharmacophore, not only acts as a stable linker but can also contribute to target binding and influence the physicochemical properties of the molecule.[2]

This technical guide is intended for researchers, medicinal chemists, and drug development professionals who are embarking on or are currently engaged in structure-activity relationship (SAR) studies of this compound derivatives. Rather than a rigid, prescriptive protocol, this document serves as a strategic roadmap, grounded in established principles from related compound classes, to empower you to rationally design, synthesize, and evaluate novel analogs. We will delve into the causality behind experimental choices, providing insights that will enable you to navigate the complexities of the SAR landscape for this promising scaffold.

Deconstructing the this compound Core for SAR Exploration

A systematic SAR study of the this compound scaffold necessitates a methodical exploration of its distinct chemical regions. The following diagram illustrates the key points of diversification that will be the focus of our discussion.

Pyridin-4-ylcarbamic_Acid_Core This compound Core Pyridine_Ring_Substitutions Pyridine Ring Substitutions (R1, R2, R3, R4) Pyridin-4-ylcarbamic_Acid_Core->Pyridine_Ring_Substitutions Electronic & Steric Effects Carbamate_Linker_Modification Carbamate Linker Modification Pyridin-4-ylcarbamic_Acid_Core->Carbamate_Linker_Modification Bioisosteric Replacement Terminal_Group_Variation Terminal Group Variation (R5) Pyridin-4-ylcarbamic_Acid_Core->Terminal_Group_Variation Exploring Target Pocket

Caption: Key diversification points for SAR studies of the this compound scaffold.

The Pyridine Ring: Modulating Basicity and Steric Profile

The pyridine ring is a critical component for target interaction. Modifications to this ring can significantly impact the compound's biological activity.

  • Substitution Position: The electronic properties of the pyridine ring can be fine-tuned by introducing substituents at positions 2, 3, 5, and 6. Electron-donating groups (e.g., -CH₃, -OCH₃) will increase the basicity of the pyridine nitrogen, which could enhance hydrogen bonding with acidic residues in a target's active site. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) will decrease basicity but may introduce other favorable interactions, such as halogen bonding.

  • Steric Hindrance: The introduction of bulky substituents adjacent to the nitrogen (positions 2 and 6) can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding pocket.

The Carbamate Linker: Stability and Bioisosteric Replacement

The carbamate linker is not merely a spacer; it plays a crucial role in the molecule's stability and presentation to the target.

  • Conformational Rigidity: The planarity of the carbamate group can be exploited to control the molecule's conformation. Introducing substituents on the nitrogen atom can influence the rotational barrier and lock the molecule into a more bioactive conformation.

  • Bioisosteric Replacement: The carbamate can be replaced with other linkers to probe the importance of its hydrogen bonding capabilities and stability. A common bioisostere is the urea group. SAR studies on pyridine-urea derivatives have shown their potential as potent inhibitors of various kinases, such as VEGFR-2, by mimicking the hydrogen bonding pattern of the carbamate.[3]

The Terminal Group (R⁵): Probing the Target's Binding Pocket

The terminal group (R⁵) extends into the solvent-exposed region or a deeper pocket of the target protein. This region offers the greatest opportunity for significant gains in potency and selectivity.

  • Exploring Hydrophobic Pockets: A systematic exploration of various alkyl and aryl substituents for R⁵ can reveal the presence and nature of hydrophobic pockets in the target's active site.

  • Introducing Polar Functionality: The incorporation of polar groups (e.g., -OH, -COOH, -NH₂) can lead to the formation of new hydrogen bonds or ionic interactions, significantly enhancing binding affinity.

  • Modulating Physicochemical Properties: The choice of R⁵ has a profound impact on the molecule's overall physicochemical properties, such as lipophilicity (LogP) and solubility, which are critical for its drug-like characteristics.

Hypothetical SAR Exploration: A Case Study Targeting Kinases

Based on the known activity of structurally related aminopyridine and pyridine-urea derivatives as kinase inhibitors, we can construct a hypothetical SAR exploration targeting a generic kinase.[4][5][6]

Initial Hit to Lead Optimization Workflow

cluster_0 Library Synthesis cluster_1 Screening & SAR Analysis cluster_2 Lead Optimization Initial_Hit Initial Hit (this compound ester/amide) Analog_Library Analog Library Generation (R1-R5 modifications) Initial_Hit->Analog_Library Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Analog_Library->Primary_Screening SAR_Analysis SAR Analysis (Identify key structural features) Primary_Screening->SAR_Analysis Lead_Compound Lead Compound(s) (Improved potency/selectivity) SAR_Analysis->Lead_Compound ADME_Tox In vitro ADME/Tox Profiling Lead_Compound->ADME_Tox

Caption: A typical workflow for hit-to-lead optimization in an SAR study.

Quantitative SAR Data Table (Hypothetical)
CompoundR¹ (Pyridine)R⁵ (Terminal)Kinase IC₅₀ (nM)
1a (Hit) HPhenyl500
1b 2-CH₃Phenyl350
1c 2-ClPhenyl800
1d H4-Fluorophenyl200
1e H4-Hydroxyphenyl150
1f HCyclohexyl>1000
2a (Urea) HPhenyl450

Interpretation of Hypothetical Data:

  • Pyridine Substitution: A small electron-donating group at the 2-position (1b) is tolerated and slightly improves activity, possibly by increasing the basicity of the pyridine nitrogen. An electron-withdrawing group (1c) is detrimental.

  • Terminal Phenyl Ring: Substitution on the terminal phenyl ring is beneficial. A fluorine atom (1d) may be involved in a favorable interaction with the protein. A hydroxyl group (1e) likely forms a key hydrogen bond, significantly boosting potency.

  • Lipophilicity: Replacing the aromatic phenyl ring with a non-aromatic cyclohexyl group (1f) leads to a loss of activity, suggesting a requirement for a π-π stacking interaction.

  • Carbamate vs. Urea: The urea analog (2a) shows comparable activity to the carbamate hit (1a), indicating that the urea moiety is a viable bioisostere.

Experimental Protocols: A Self-Validating System

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following are detailed, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound Amides

This protocol utilizes a standard peptide coupling method, which is highly efficient and versatile.[7][8]

Materials:

  • 4-Aminopyridine

  • Appropriate carboxylic acid (R⁵-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDC (1.5 equivalents) and HOBt (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 4-aminopyridine (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the peptide substrate in the assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion: A Path Forward

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. While a comprehensive SAR landscape for this specific class is still emerging, by leveraging the wealth of knowledge from structurally related aminopyridines, phenylcarbamates, and pyridinyl ureas, researchers can rationally design and execute effective SAR campaigns. The key to success lies in a systematic and iterative approach to analog design, synthesis, and biological evaluation, as outlined in this guide. Through careful modulation of the pyridine ring, the carbamate linker, and the terminal functional group, it is anticipated that potent, selective, and drug-like molecules can be developed from this versatile scaffold.

References

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Liu, D., Ge, H., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2969-2974.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. PubMed. Retrieved from [Link]

  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
  • National Center for Biotechnology Information. (n.d.). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, December 10). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylcarbamic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring | Request PDF. Retrieved from [Link]

  • eScholarship.org. (2003, June 1). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid A. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • National Center for Biotechnology Information. (n.d.). 4-(N-Boc-amino)piperidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of Pyridin-4-ylcarbamic acid esters

Safety Precaution: These protocols involve hazardous chemicals. Alkyl chloroformates are toxic and corrosive. Diisocyanates and isocyanates are potent respiratory sensitizers and should be handled with extreme care. [8][9][10]All operations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory. [11][12]

Protocol 1: Synthesis of Methyl Pyridin-4-ylcarbamate

[3]

  • Objective: To synthesize N-(4-Pyridyl) Methyl Carbamate via acylation with methyl chloroformate.

  • Materials:

    • 4-Aminopyridine (15.0 g, 160 mmol)

    • Dichloromethane (CH₂Cl₂, 200 mL), anhydrous

    • Triethylamine (30.0 mL, 212 mmol)

    • Methyl chloroformate (15.0 mL, 192 mmol)

    • Deionized water for recrystallization

  • Equipment:

    • 500 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

  • Procedure:

    • To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-aminopyridine (15.0 g) and dichloromethane (200 mL).

    • Cool the resulting solution to 0 °C using an ice bath.

    • Slowly add triethylamine (30.0 mL) to the stirred solution.

    • Add methyl chloroformate (15.0 mL) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Recrystallize the crude solid product from hot deionized water.

    • Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.

  • Expected Outcome:

    • Yield: 15.9 g (66%) of pure methyl carbamate as a white solid. [3] * Melting Point: 168 - 170 °C. [3]

Protocol 2: Synthesis of tert-Butyl Pyridin-4-ylcarbamate

[3]

  • Objective: To synthesize N-(4-Pyridyl) t-Butyl Carbamate, a common Boc-protected intermediate.

  • Materials:

    • 4-Aminopyridine (50.0 g, 531 mmol)

    • Triethylamine (100 mL)

    • Dichloromethane (CH₂Cl₂, 250 mL total), anhydrous

    • Di-tert-butyl dicarbonate (Boc₂O) (116 g, 531 mmol)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • 1 L round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

  • Procedure:

    • Prepare a solution of 4-aminopyridine (50.0 g) in a mixture of triethylamine (100 mL) and dichloromethane (100 mL) in a 1 L round-bottom flask.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (116 g) in dichloromethane (150 mL).

    • Slowly add the Boc₂O solution to the cooled 4-aminopyridine solution via a dropping funnel.

    • Allow the resulting mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Concentrate the reaction mixture to dryness using a rotary evaporator.

    • Take up the crude solid product in a minimal amount of hot ethyl acetate.

    • Filter the hot solution to remove any insoluble impurities.

    • Precipitate the product by adding hexanes to the filtrate.

    • Collect the precipitate by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum.

  • Expected Outcome:

    • Yield: 91.0 g (88%) of pure t-butyl carbamate. [3] * Melting Point: 147 - 148 °C. [3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Moisture in reagents/solvents. - Insufficient base.- Extend reaction time and monitor by TLC. - Use anhydrous solvents and dry glassware thoroughly. - Ensure at least one equivalent of base is used.
Formation of Side Products (e.g., Urea) - For chloroformate reactions, moisture can hydrolyze the reagent. - For isocyanate routes, water reacts with isocyanate to form an unstable carbamic acid, which decomposes to the amine and CO₂. The amine can then react with another isocyanate to form a urea. [4][8]- Perform the reaction under an inert atmosphere (N₂ or Ar). - Use anhydrous solvents.
Difficulty in Purification - Triethylamine hydrochloride salt co-precipitating with the product.- Before concentration, perform an aqueous wash (e.g., with saturated NaHCO₃ solution) to remove the salt. [3]Ensure the product is not water-soluble.

Conclusion

The synthesis of this compound esters is a fundamental transformation for researchers in synthetic and medicinal chemistry. The protocols detailed in this guide, primarily focusing on the reaction of 4-aminopyridine with alkyl chloroformates and di-tert-butyl dicarbonate, are highly reliable, scalable, and yield pure products in good yields. [3]By understanding the underlying mechanisms and paying close attention to experimental conditions and safety protocols, researchers can confidently prepare these valuable compounds for a wide range of applications in drug discovery and materials science.

References

  • Shi, R., et al. (2007). Dosage of 4-aminopyridine derivatives for treatment of central nervous system injuries.
  • Andre, C. M., et al. (1994). Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. PubMed.
  • Ren, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. Journal of Organic Chemistry, 83(2), 913-920.
  • ChemicalBook.
  • ChemicalBook.
  • Organic Chemistry Portal.
  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.
  • Lakeland Industries. (n.d.).
  • HSE. (n.d.).
  • CDPH. (n.d.).
  • Wikipedia. (n.d.).
  • Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • DOD Technologies. (2021).
  • Safe Work Australia. (2020).
  • Varga, E., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central.

Application Notes and Protocols for the Synthesis of N-(Pyridin-4-yl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(Pyridin-4-yl)piperazine-1-carboxamide is a key pharmacological scaffold found in a variety of compounds investigated for therapeutic applications, notably as a Rho kinase inhibitor for central nervous system disorders.[1] Its unsymmetrical urea structure presents unique synthetic challenges that require robust and scalable methodologies. This document provides detailed application notes and protocols for two effective methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability.

Method 1: Scalable Synthesis via N,N'-Carbonyldiimidazole (CDI) Activation

This method, adapted from a process developed for scalable production, utilizes the highly reactive and selective acylating agent N,N'-carbonyldiimidazole (CDI).[1] This approach avoids the use of harsh or difficult-to-handle reagents and has been demonstrated to be suitable for large-scale synthesis with a good overall yield and high purity.[1]

Causality and Experimental Rationale

The core of this synthesis lies in the in-situ formation of a reactive acyl-imidazole intermediate from 4-aminopyridine and CDI. This intermediate is then susceptible to nucleophilic attack by piperazine. The use of a Boc-protecting group on piperazine in the initial reaction followed by deprotection is a strategic choice to prevent undesired side reactions, such as the formation of bis-acylated piperazine. The final salt formation with hydrochloric acid facilitates the isolation and purification of the final product as a stable hydrochloride salt.[1]

Experimental Workflow Diagram

Synthesis_Workflow_CDI cluster_step1 Step 1: Acylation of 4-Aminopyridine cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Deprotection and Salt Formation A 4-Aminopyridine C Acyl-imidazole Intermediate A->C Acylation B N,N'-Carbonyldiimidazole (CDI) B->C E N-(Pyridin-4-yl)-4-(tert-butoxycarbonyl)piperazine-1-carboxamide C->E Nucleophilic Attack D tert-Butyl piperazine-1-carboxylate D->E G N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride E->G Acidic Deprotection & Salt Formation F HCl F->G

Caption: Workflow for CDI-mediated synthesis.

Detailed Protocol

Step 1: Synthesis of tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate

  • To a stirred solution of 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acyl-imidazole intermediate by Thin Layer Chromatography (TLC).

  • In a separate flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add the solution of tert-butyl piperazine-1-carboxylate to the reaction mixture containing the acyl-imidazole intermediate.

  • Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate.

Step 2: Synthesis of N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride

  • Dissolve the purified tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of methanol.

  • To this solution, add a solution of hydrochloric acid in methanol (e.g., 4 M HCl in methanol) dropwise with stirring at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The product will precipitate out of the solution.

  • Monitor the deprotection by TLC.

  • Collect the precipitated solid by filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the solid under vacuum to afford N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride as a white solid.[1]

Data Summary
StepReactantsKey ReagentsSolventTypical YieldPurity
14-Aminopyridine, tert-butyl piperazine-1-carboxylateCDIDCM80-90%>95% after chromatography
2tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylateHCl in MethanolMethanol>90%>98%
Overall ~53% [1]

Method 2: Synthesis via Carbamoyl Chloride

This classical approach to forming urea and carboxamide linkages involves the reaction of an amine with a carbamoyl chloride.[2][3] For the synthesis of N-(Pyridin-4-yl)piperazine-1-carboxamide, this can be achieved by reacting 4-aminopyridine with piperazine-1-carbonyl chloride. This method is generally straightforward and efficient.

Causality and Experimental Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 4-aminopyridine attacks the electrophilic carbonyl carbon of piperazine-1-carbonyl chloride. The subsequent loss of a chloride ion and a proton yields the desired product. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

Experimental Workflow Diagram

Synthesis_Workflow_CarbamoylChloride cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Work-up and Purification A 4-Aminopyridine D N-(Pyridin-4-yl)piperazine-1-carboxamide A->D Nucleophilic Attack B Piperazine-1-carbonyl chloride B->D C Triethylamine (TEA) C->D HCl Scavenger E Crude Product D->E Aqueous Work-up F Purified Product E->F Recrystallization/Chromatography

Caption: Workflow for Carbamoyl Chloride based synthesis.

Detailed Protocol
  • To a stirred solution of 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C, add a solution of piperazine-1-carbonyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford N-(Pyridin-4-yl)piperazine-1-carboxamide.

Data Summary
StepReactantsKey ReagentsSolventTypical YieldPurity
14-Aminopyridine, Piperazine-1-carbonyl chlorideTriethylamineDCM/THF/ACN70-85%>95% after purification

Characterization Data

The final product, N-(Pyridin-4-yl)piperazine-1-carboxamide, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the pyridyl protons, piperazine protons, and the amide NH proton. A known spectrum shows peaks at δ 8.72 (s, 1H), 8.46 (d, J = 5.1 Hz, 2H), and 7.45 (d, J = 5.1 Hz, 2H) for a related structure.[1]

  • ¹³C NMR: Expected signals for the carbons of the pyridine ring, piperazine ring, and the carbonyl carbon.

  • Mass Spectrometry (MS): The calculated mass for C10H14N4O is 206.1168. The ESI-MS should show a peak for [M+H]⁺ at m/z 207.1246.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

  • Melting Point (m.p.): The hydrochloride salt has a reported melting point of 126.7–127.4 °C.[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N,N'-Carbonyldiimidazole (CDI) is moisture-sensitive and should be handled under an inert atmosphere.

  • Carbamoyl chlorides are reactive and potentially hazardous; handle with care.[2]

  • Dichloromethane is a suspected carcinogen; handle with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Vertex AI Search. (n.d.).
  • Wang, X., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152–155. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Scientific Reports, 8, 9024.
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Wikipedia. (n.d.). Carbamoyl chloride.
  • Organic Chemistry Portal. (n.d.).
  • ChemBK. (n.d.). 1-(4-Pyridyl)piperazine.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.
  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
  • Sigma-Aldrich. (n.d.). 1-(4-Pyridyl)piperazine.
  • Chem-Impex. (n.d.). 1-(4-Pyridyl)piperazine.
  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

Sources

Application Note: Computational Docking of Pyridin-4-ylcarbamic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the computational docking protocols for Pyridin-4-ylcarbamic acid (Py-4-NH-COOH) and its stable derivatives.

Critical Chemical Insight: Researchers must recognize that free this compound is chemically unstable in aqueous solution, undergoing spontaneous decarboxylation to yield pyridin-4-amine and carbon dioxide.[1] Therefore, in drug discovery, this moiety is almost exclusively docked as its stable ester (carbamate) or amide derivatives, or as a transient metabolic intermediate.[1]

This protocol focuses on two high-value biological contexts for this scaffold:

  • Acetylcholinesterase (AChE) Inhibition: Where the carbamate acts as a pseudo-substrate (covalent or non-covalent).

  • Kinase Inhibition (e.g., CDK2/c-Met): Where the pyridine nitrogen serves as a critical hydrogen bond acceptor in the hinge region.

Pre-Docking Considerations: The "Why" Behind the Steps

Ligand Preparation: Protonation States

The pyridine ring is amphoteric. The pKa of the conjugate acid of pyridine-4-amine derivatives is approximately 5.2 – 5.4 .

  • Physiological pH (7.4): The pyridine ring is predominantly neutral (unprotonated).

  • Acidic Pockets (pH < 6.0): In deep enzymatic gorges (like AChE) or lysosomal targets, the nitrogen may protonate (

    
    ), altering electrostatics significantly.[1]
    
  • Protocol: Generate both neutral and protonated states. Allow the docking software to penalize the high-energy state unless the pocket environment explicitly stabilizes the cation (e.g., via cation-

    
     interactions with Tryptophan).
    
Ligand Topology: The Carbamate Warhead

For AChE targets, the carbamate group (–NH–C(=O)O–R) is not just a linker; it is a "warhead." It can transfer the carbamoyl group to the active site Serine (Ser203 in human AChE), forming a covalent adduct.

  • Standard Docking: Treats the ligand as non-covalent (reversible).

  • Covalent Docking: Required if studying the mechanism of suicide inhibition.

Workflow Visualization

The following diagram outlines the decision matrix for docking this specific scaffold.

DockingWorkflow Start Ligand: this compound Scaffold StabCheck Stability Check: Is it the free Acid or Ester? Start->StabCheck PrepEster Prepare Carbamate Ester (Neutral & Protonated Pyridine N) StabCheck->PrepEster Derivative (Drug-like) PrepAcid Prepare Acid (Metabolite) (Force Carboxylate Anion) StabCheck->PrepAcid Degradation Product TargetSel Select Target Family PrepEster->TargetSel PrepAcid->TargetSel AChE Acetylcholinesterase (AChE) (PDB: 4EY7 or 1GQR) TargetSel->AChE Kinase Kinase (CDK2/c-Met) (PDB: 1DI8 or 3LQ8) TargetSel->Kinase DockType Select Docking Mode AChE->DockType NonCov Standard Non-Covalent Docking (Vina/Glide SP) Kinase->NonCov Hinge Binder DockType->NonCov Competitive Cov Covalent Docking (Gold/Glide Cov) DockType->Cov Suicide Inhibition Analysis Interaction Profiling: 1. Py-N...H-Bond (Hinge/Wat) 2. Pi-Stacking (Trp/Phe) 3. Carb-O...Ser (Catalytic) NonCov->Analysis Cov->Analysis

Caption: Decision tree for docking Pyridin-4-ylcarbamic derivatives, distinguishing between covalent AChE inhibition and non-covalent kinase binding.

Detailed Protocols

Protocol A: Target Preparation (AChE Case Study)

Objective: Prepare Human Acetylcholinesterase (hAChE) for docking pyridine carbamates. Reference PDB: 4EY7 (Complex with Donepezil) or 1GQR (Complex with Rivastigmine-like analogs).

  • Water Management (Crucial):

    • AChE contains a "catalytic triad" and a deep gorge.[2] Retain structural waters bridging the ligand to the protein, specifically those near the peripheral anionic site (PAS).

    • Why: Pyridine nitrogens often interact with water networks rather than direct backbone residues in large gorges.

  • Residue Protonation:

    • Glu202: Ensure this is treated correctly (often flexible).

    • His447: Ensure the tautomer is set to N-epsilon protonated to act as the catalytic base if simulating the reaction coordinate.

Protocol B: Ligand Construction & Minimization
  • Sketching: Draw the Pyridin-4-ylcarbamate (ester). Do not sketch the unstable acid unless explicitly studying degradation.

  • Conformer Generation:

    • Use a force field compatible with heterocycles (MMFF94x or OPLS3e).

    • Rotatable Bonds: The carbamate linkage (–NH–C(=O)–O–) has restricted rotation due to resonance (partial double bond character). Ensure the amide bond is set to trans (usually lower energy) but allow the O-alkyl bond to rotate.

  • Stereochemistry: If the "R" group is chiral, generate both enantiomers.

Protocol C: Docking Execution (AutoDock Vina / MGLTools)

This protocol assumes the use of open-source tools for broad accessibility, but parameters apply to commercial suites.[1]

Step 1: Grid Box Definition

  • Center: Coordinates of the catalytic Serine (Ser203) and the Tryptophan (Trp86) in the choline-binding site.

  • Dimensions:

    
     Å. (Must cover the Peripheral Anionic Site at the gorge entrance, as pyridine derivatives often span the gorge).
    

Step 2: Configuration (conf.txt)

[1] Step 3: Execution Run Vina: vina --config conf.txt --log docking.log[1]

Protocol D: Covalent Docking (Advanced)

For carbamates acting as suicide inhibitors (transferring the carbamoyl group to Ser203):

  • Software: Use Gold (GoldMine) or Schrödinger CovDock.

  • Reaction Definition:

    • Nucleophile: Ser203-OH (Oxygen).

    • Electrophile: Carbamate Carbonyl Carbon (C=O).

    • Leaving Group: Pyridin-4-amine moiety (if the pyridine is on the leaving side) or the alcohol (if pyridine is on the carbamoyl side).

  • Constraint: Set a distance constraint of 2.5 Å between Ser203-O and Ligand-C(=O).

Data Analysis & Interpretation

Key Interactions to Quantify

Summarize your docking results using the following interaction checklist.

Interaction TypeTarget Residue (AChE)Target Residue (Kinase CDK2)Structural Significance
H-Bond (Acceptor) Water network / Tyr124Leu83 (Hinge)Pyridine Nitrogen (N1) acts as acceptor.[1] Critical for potency.
Pi-Pi Stacking Trp86 (Choline site)Phe80 (Gatekeeper)Pyridine ring stacks with aromatic residues.
Cation-Pi Trp86 / Tyr337Lys33Only if Pyridine N is protonated (Py-H+).[1] Strong electrostatic anchor.
H-Bond (Donor) Ser203 / His447Glu81Carbamate NH acts as H-bond donor.[1]
Scoring Validation
  • RMSD: If a co-crystallized ligand (e.g., Rivastigmine) is available, re-dock it.[1] An RMSD < 2.0 Å validates your grid parameters.

  • Binding Affinity: Expect affinities in the range of -7.0 to -9.5 kcal/mol for potent non-covalent binders.

Troubleshooting Common Pitfalls

  • "The ligand won't fit in the gorge."

    • Cause: The side chains of AChE (specifically Tyr337) act as a swinging gate.

    • Solution: Use Flexible Receptor Docking . Treat Tyr337 and Trp286 as flexible residues in AutoDock/Glide to allow the gate to open.

  • "My pyridine nitrogen is not interacting."

    • Cause: Incorrect protonation state or tautomer.

    • Solution: Check the pH settings. If the pocket is hydrophobic, force the neutral pyridine. If near a Glutamate/Aspartate, test the protonated pyridine.

  • "The carbamate bond is twisting."

    • Cause: Force field missing amide resonance parameters.

    • Solution: Manually constrain the torsion angle of the O-C(=O)-N bond to 180° (planar) during ligand preparation.

References

  • Structure and Function of AChE: Colletier, J. P., et al. (2002).[1] "Acetylcholinesterase: a multifunctional target." Protein & Peptide Letters.

  • Pyridine pKa Data: Williams, R. (2022).[3] "pKa Data Compiled." Organic Chemistry Data.

  • Docking Methodologies: Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry.

  • Covalent Docking of Carbamates: Bar-On, P., et al. (2002).[1] "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry.

  • Kinase Inhibitor Scaffolds: Wan, P. T., et al. (2004).[1] "Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF." Cell. (Contextualizing pyridine in kinase hinges).

Sources

Application Note: In Vitro Profiling of Pyridine Carboxamide Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Pyridine carboxamides represent a critical scaffold in modern antifungal discovery, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2][3][4] By targeting Complex II of the mitochondrial respiratory chain, these compounds disrupt the tricarboxylic acid (TCA) cycle and electron transport, leading to energy depletion and cell death.

However, the lipophilic nature of the carboxamide moiety presents unique challenges in in vitro assaying, often leading to precipitation in aqueous media and false-negative MIC results. This guide provides a rigorous, self-validating framework for assaying these compounds, integrating CLSI/EUCAST standards with specific adaptations for hydrophobic SDHIs.

Compound Handling & Solubilization (Critical Step)

The most common failure mode in assaying pyridine carboxamides is micro-precipitation in the assay plate.

Protocol: Hydrophobic Compound Preparation
  • Solvent Selection: Dissolve neat powder in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during plate setup, altering concentrations.

  • Stock Concentration: Prepare a 100X master stock (e.g., 6400 µg/mL) to ensure the final assay DMSO concentration is ≤1%.

  • Visual QC: Vortex for 30 seconds. Inspect for turbidity. If valid, the solution must be crystal clear.

  • The "Step-Down" Dilution:

    • Do not dilute the 100% DMSO stock directly into the RPMI assay medium. This causes "shock precipitation."

    • Intermediate Step: Dilute the stock 1:100 into the assay medium slowly while vortexing, or use a serial dilution in DMSO first, then transfer to medium.

Primary Screening: Planktonic MIC Determination

This protocol harmonizes CLSI M27-A4 (USA) and EUCAST E.Def 7.3.2 (Europe) standards, optimized for Candida and Aspergillus spp.

Materials
  • Medium: RPMI 1640 (w/ glutamine, w/o bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

    • Why MOPS? Pyridine carboxamides are pH-sensitive; unbuffered RPMI shifts pH during incubation, altering drug potency.

  • Inoculum: Candida albicans (ATCC 90028) or C. parapsilosis (ATCC 22019).

  • Plate: 96-well, U-bottom, untreated polystyrene (prevents drug binding to plastic).

Experimental Workflow
  • Plate Preparation:

    • Columns 1–10: 100 µL of 2X drug concentration in RPMI.

    • Column 11: Growth Control (Drug-free RPMI + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep:

    • Pick 5 distinct colonies from 24h culture. Suspend in saline.

    • Adjust to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI (Final assay density:

      
       to 
      
      
      
      CFU/mL).
  • Assay Initiation: Add 100 µL of inoculum to wells 1–11.

  • Incubation: 35°C ± 2°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

Data Visualization: Plate Layout

PlateLayout cluster_legend Well Types Drug Drug Dilution (64 - 0.125 µg/mL) Plate 96-Well Plate Drug->Plate GC Growth Control (Cells + DMSO) GC->Plate SC Sterility Control (Media Only) SC->Plate Stock Pyridine Carboxamide Stock (DMSO) Dilution 2X Serial Dilution in RPMI+MOPS Stock->Dilution 1:100 Step Dilution->Plate Transfer 100µL

Caption: Logical flow for microdilution setup. Ensure the DMSO vehicle is matched in the Growth Control (GC).

Secondary Profiling: Biofilm Inhibition (XTT Assay)

Pyridine carboxamides often show reduced efficacy against sessile (biofilm) cells. The XTT reduction assay is mandatory to quantify metabolic activity, as simple turbidity readings are impossible in biofilms.

Mechanism

Metabolically active mitochondria reduce the yellow tetrazolium salt (XTT) to an orange formazan dye. Since SDHIs target mitochondria, this assay directly correlates with the drug's MoA.

Protocol
  • Biofilm Formation: Seed

    
     cells/mL in RPMI into flat-bottom plates. Incubate 24h at 37°C to form mature biofilm.[5]
    
  • Wash: Gently wash 3x with PBS to remove planktonic cells.[5]

  • Treatment: Add Pyridine Carboxamide dilutions in RPMI. Incubate 24h.

  • XTT Preparation (Critical):

    • Dissolve XTT (0.5 mg/mL) in PBS.

    • Add Menadione (1 µM): Essential electron coupler. Without menadione, XTT reduction is too slow.

  • Readout: Add XTT/Menadione solution. Incubate 2h in dark. Read Absorbance at 490 nm.

Mechanistic Validation: Mitochondrial Targeting

To confirm the pyridine carboxamide is acting as an SDHI (and not a general membrane disruptor), use this logical validation flow.

Workflow Diagram

MoA_Validation cluster_check Validation Logic Compound Pyridine Carboxamide Candidate MIC 1. MIC Assay (Growth Inhibition) Compound->MIC Respiration 2. Respiration Assay (O2 Consumption / XTT) MIC->Respiration If Potent SDH_Specific 3. SDH Enzymatic Assay (Complex II Specific) Respiration->SDH_Specific Confirm Target ROS 4. ROS Generation (Mitochondrial Stress) SDH_Specific->ROS Downstream Effect Check1 If SDH inhibited -> Succinate Accumulates SDH_Specific->Check1

Caption: Mechanistic validation workflow. Step 3 is the definitive confirmation of the SDHI mechanism.

Data Analysis & Interpretation

Table 1: Troubleshooting Common Anomalies
ObservationProbable CauseCorrective Action
Trailing Growth (Partial inhibition)Fungistatic activity (common in SDHIs)Read MIC at 50% inhibition (IC50) rather than 100% clearance.
Precipitation in wellsHydrophobicity of carboxamideReduce max concentration; ensure <1% DMSO; pre-warm media.
Skipped Wells (Growth at high conc, no growth at low)Drug precipitation or pipetting errorRepeat assay. Check solubility at high concentrations.
High Well-to-Well Variance Inoculum clumpingVortex inoculum vigorously; use cell strainer if necessary.
Table 2: CLSI vs. EUCAST Comparison for Pyridine Carboxamides
ParameterCLSI M27-A4EUCAST E.Def 7.3.2Recommended for SDHIs
Plate Format U-BottomFlat-BottomU-Bottom (Better visual reading of pellets)
Glucose 0.2%2.0%2.0% (SDHIs target respiration; high glucose drives metabolism, making inhibition clearer)
Inoculum


CLSI (Lower inoculum is more sensitive to static drugs)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[7]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[8][9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[8][10]

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[1][3][4][11][12][13] Journal of Pesticide Science.[13]

  • Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.[3][7][14]

  • Avenot, H. F., & Michailides, T. J. (2010).[2] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Phytopathology.[3][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridin-4-ylcarbamic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges of Pyridin-4-ylcarbamic Acid Scaffolds

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Executive Summary: The "Phantom" Solubility Issue

Critical Alert: If you are attempting to dissolve free This compound (CAS: Generic structure


) and observing gas evolution, precipitation, or disappearance of the compound, you are likely encountering a stability  issue masquerading as a solubility issue.

Free carbamic acids (


) attached to aromatic heterocycles are inherently unstable at ambient temperatures. They spontaneously decarboxylate to the corresponding amine (4-aminopyridine) and carbon dioxide (

).

This guide addresses three distinct scenarios users typically face:

  • The Transient Intermediate: Handling the unstable free acid during synthesis.

  • The Stable Derivative: Solubilizing stable esters (carbamates) like ethyl pyridin-4-ylcarbamate.

  • The Zwitterion Trap: Solubilizing related stable zwitterions (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid) often confused with the title compound.

Module 1: Diagnostic Workflow

Before attempting solubilization, you must characterize your material. Use this logic flow to identify your specific challenge.

SolubilityDiagnosis Start User Observation: 'My compound won't dissolve' GasCheck Is gas (bubbles) evolving during dissolution/heating? Start->GasCheck SolidCheck Is the solid stable on the shelf (months)? GasCheck->SolidCheck No Decomp DIAGNOSIS: DECOMPOSITION You are working with the free acid. It is decarboxylating to 4-aminopyridine. GasCheck->Decomp Yes (CO2 release) SolidCheck->Decomp No (Turns into oil/liquid) Stable DIAGNOSIS: SOLUBILITY LIMIT You likely have a Stable Derivative (Ester, Salt, or Zwitterion). SolidCheck->Stable Yes StructureCheck Check Structure Type Stable->StructureCheck Ester Carbamate Ester (e.g., Boc/Ethyl-) StructureCheck->Ester Lipophilic Zwitter Zwitterion/Salt (High MP >250°C) StructureCheck->Zwitter Polar/High MP

Figure 1: Diagnostic decision tree to distinguish between chemical instability (decarboxylation) and thermodynamic insolubility.

Module 2: Troubleshooting The "Free Acid" (Synthesis Context)

Context: You are performing a hydrolysis of an ester or a rearrangement reaction and trying to isolate the acid intermediate.

The Mechanism of Failure

The nitrogen on the pyridine ring is electron-withdrawing, but the carbamic acid moiety is sensitive. In the presence of water or heat, the proton transfer leads to rapid loss of


.


Protocol: Stabilizing the Species

Do not attempt to isolate the free acid as a dry solid. Instead, trap it as a salt.

ParameterRecommendationScientific Rationale
Temperature Maintain

Kinetic suppression of the decarboxylation transition state.
pH State Keep Basic (

)
Exists as the carbamate anion (

), which is significantly more stable than the protonated acid.
Counter-ion Use

or

Lithium salts of carbamates often have better organic solubility (THF) than Sodium salts.

Correct Workflow:

  • Perform hydrolysis with LiOH in THF/Water.

  • Do not acidify to pH 3-4 to precipitate (this causes fizzing/decomposition).

  • Lyophilize the alkaline solution to obtain the stable Lithium Carbamate salt .

Module 3: Solubilizing Stable Carbamate Esters

Context: You have a stable derivative like Ethyl pyridin-4-ylcarbamate or tert-Butyl pyridin-4-ylcarbamate (Boc). These are poorly soluble in water but stable.

Solubility Profile
  • Water: Insoluble (Neutral pH).

  • Alcohols (MeOH/EtOH): Sparingly soluble.

  • DMSO/DMF: Soluble.

Technique: The pH Switch (Protonation Strategy)

The pyridine nitrogen has a


 of approximately 5.2 . The carbamate nitrogen is non-basic due to conjugation with the carbonyl.

Protocol for Aqueous Solubilization: To dissolve these esters in aqueous media (e.g., for biological assays):

  • Calculate Molar Equivalents: Determine moles of your compound.

  • Acidification: Add 1.05 - 1.1 equivalents of 1M HCl or Methanesulfonic Acid (MsOH).

    • Mechanism:[1][2] Protonation of the pyridine ring nitrogen (

      
      ) generates a cationic species, drastically increasing water solubility.
      
    • Caution: Avoid strong heating, which may hydrolyze the ester.

  • Buffer Back-titration (Optional): If the assay requires neutral pH, dilute the acidic stock into a strong buffer (PBS/HEPES). Note: The compound may reprecipitate if the concentration exceeds the intrinsic solubility limit (

    
    ).
    

Module 4: The Zwitterion Case (Common Confusion)

Context: Users often confuse this compound with 1-(pyridin-4-yl)piperidine-4-carboxylic acid (or similar amino-acid-like derivatives). These are high-melting solids that are insoluble in almost everything organic.

Why it won't dissolve

These molecules exist as a Crystal Lattice Zwitterion :

  • Pyridine Nitrogen: Protonated (

    
    )[3]
    
  • Carboxylic Acid: Deprotonated (

    
    )
    
  • Result: Strong electrostatic intermolecular forces (Brick-dust properties).

Solubilization Protocol

You must "break" the zwitterion by pushing the pH to extremes.

Solvent SystemAdditiveMechanism
Water 1M NaOHDeprotonates Pyridinium

Anionic species (Soluble).
Water 1M HClProtonates Carboxylate

Cationic species (Soluble).
Methanol

(Reflux)
Converts acid to Methyl Ester (removes zwitterion character).

Frequently Asked Questions (FAQ)

Q1: I see bubbles when I add acid to my reaction mixture. Is this normal? A: If you are trying to isolate the carbamic acid, yes. This is the decomposition of your product into 4-aminopyridine and


. You cannot acidify the carbamate salt to isolate the free acid; you must use the salt form or an ester.

Q2: Can I use DMSO for animal studies with these compounds? A: Yes, but high DMSO loads are toxic. For Pyridin-4-ylcarbamate esters, we recommend a formulation of 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH 4.5) . The slightly acidic pH keeps the pyridine ring protonated and soluble.

Q3: Why does my compound turn yellow/brown in solution? A: Pyridine derivatives are prone to N-oxidation or oxidative coupling under light/air exposure. If the solution turns brown, check for the formation of 4-aminopyridine (a decomposition product), which oxidizes rapidly. Store all solutions protected from light at -20°C.

Q4: What is the pKa of this compound? A: The pyridine nitrogen


 is 

. The carbamic acid proton

is not accurately measurable due to instability, but is estimated around 3.5–4.0. This proximity means the zwitterionic window is narrow or non-existent for the free acid, favoring decomposition.

References

  • Pyridine Solubility & Basicity

    • Kirk-Othmer Encyclopedia of Chemical Technology, "Pyridine and Pyridine Deriv
  • Carbamic Acid Instability

    • Organic Chemistry Data, "pKa Values of Nitrogen Compounds & Carbam
  • Piperidine/Pyridine Zwitterions (Structural Analogs)

    • BenchChem, "4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid Properties."
  • Solubility of Pyridine Derivatives

    • Handloser, C. S., et al. "Experimental determination of pKa values by use of NMR chemical shift."[4] J. Chem. Soc.[4] (1973).[4]

Sources

Stability studies of Pyridin-4-ylcarbamic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability of Pyridin-4-ylcarbamic acid. It provides in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting workflows designed to ensure the integrity and success of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical stability of this compound, drawing from established principles of organic chemistry and pharmaceutical stability testing.

Q1: What are the primary chemical liabilities of the this compound structure?

A: The molecule possesses two key functional groups that dictate its stability profile: the pyridine ring and the carbamic acid moiety.

  • Carbamic Acid Group (-NH-COOH): This is the most significant liability. Carbamates are susceptible to hydrolysis, which is the primary degradation pathway. The rate and mechanism of this hydrolysis are highly dependent on pH.[1][2] Generally, carbamates are more stable to hydrolysis than corresponding esters because the nitrogen atom's lone pair of electrons delocalizes into the carbonyl group, making it less electrophilic.[3] However, they are still prone to degradation under stressed conditions.

  • Pyridine Ring: The pyridine ring is a nitrogen-containing heterocycle. The nitrogen atom is weakly basic and will be protonated under acidic conditions (pKa of pyridine is ~5.2). This protonation alters the electronic properties of the entire molecule, influencing the reactivity of the attached carbamic acid group. The ring itself is relatively stable but can be susceptible to oxidative degradation or hydroxylation under harsh conditions.[4]

Q2: How is the stability of this compound expected to change across different pH conditions?

A: The stability is expected to be minimal at both low and high pH, with a potential zone of greater stability near its isoelectric point.

  • Acidic Conditions (pH < 4): Significant degradation is anticipated. The pyridine nitrogen will be protonated, converting the ring into a strong electron-withdrawing group. This effect will increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by water (hydrolysis). The likely degradation products are 4-aminopyridine and carbon dioxide.

  • Neutral Conditions (pH ~ 6-8): This is likely the region of maximum stability, although hydrolysis can still occur, particularly at elevated temperatures. At physiological pH, some carbamates have shown significant hydrolysis over a 24-hour period.[1]

  • Alkaline Conditions (pH > 8): Stability is expected to be low. Base-catalyzed hydrolysis of carbamates proceeds via a different mechanism, often involving the deprotonation of the carbamate nitrogen (-NH-).[5] This generates a more reactive intermediate that readily eliminates to form an isocyanate or undergoes hydrolysis to yield 4-aminopyridine and carbonate. This pathway can be very efficient, leading to rapid degradation.[3][6]

Q3: What are the standard regulatory guidelines for conducting these types of stability studies?

A: The globally recognized standard is set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances.[7][8] This includes performing "forced degradation" or "stress testing" to understand the intrinsic stability of the molecule.[9][10] These studies involve exposing the compound to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress to identify degradation pathways and develop stability-indicating analytical methods.[7][9]

Q4: Why is it crucial to establish a "stability-indicating" analytical method before starting the study?

A: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API from its degradation products. Without this, you cannot be certain that a decrease in the main peak area is due to degradation or if a new, co-eluting impurity is artificially inflating the result. This is a foundational requirement of all stability studies as per ICH guidelines.[8]

Section 2: Experimental Design & Protocols

This section provides detailed, field-proven protocols for conducting a pH-dependent stability study. These methodologies are designed to be self-validating by incorporating necessary controls and checks.

Protocol 1: Forced Hydrolysis Study of this compound

This protocol outlines the steps for subjecting the compound to hydrolytic stress across a range of pH values.

Objective: To determine the rate of hydrolysis of this compound at acidic, neutral, and basic pH under accelerated temperature conditions.

Materials:

  • This compound

  • Class A Volumetric Glassware

  • HPLC Grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Potassium Phosphate Monobasic (for buffer preparation)

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

  • HPLC vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or a water/ACN mixture) to prepare a 1.0 mg/mL stock solution. Rationale: Using an organic co-solvent can be necessary for compounds with poor aqueous solubility, but its concentration should be kept low (<5% v/v) in the final stress solution to avoid altering the reaction kinetics.

  • Preparation of Stress Solutions (in triplicate):

    • Acidic Stress: In a 10 mL volumetric flask, add 1.0 mL of 1.0 M HCl and dilute with water to ~8 mL. Add 0.5 mL of the 1.0 mg/mL stock solution. Make up to the mark with water. Final concentration: 50 µg/mL in 0.1 M HCl.

    • Neutral Stress: In a 10 mL volumetric flask, add 5 mL of 0.1 M potassium phosphate buffer (pH 7.0). Add 0.5 mL of the 1.0 mg/mL stock solution. Make up to the mark with water. Final concentration: 50 µg/mL in a buffered neutral solution.

    • Alkaline Stress: In a 10 mL volumetric flask, add 1.0 mL of 1.0 M NaOH and dilute with water to ~8 mL. Add 0.5 mL of the 1.0 mg/mL stock solution. Make up to the mark with water. Final concentration: 50 µg/mL in 0.1 M NaOH.

    • Control (T=0 Sample): Prepare one set of samples as above. Immediately quench the reaction as described in step 4 and analyze. This serves as your baseline.

  • Incubation:

    • Place the sealed flasks into a water bath or oven set to 60 °C. Rationale: Elevated temperature accelerates the degradation process, allowing for the observation of significant degradation within a practical timeframe (e.g., 24-72 hours) as recommended in stress testing guidelines.[11]

  • Time-Point Sampling & Quenching:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench the reaction to stop further degradation. This is a critical step.

      • For acidic samples , add an equimolar amount of NaOH (e.g., 100 µL of 1.0 M NaOH to a 1 mL aliquot).

      • For alkaline samples , add an equimolar amount of HCl (e.g., 100 µL of 1.0 M HCl to a 1 mL aliquot).

      • For neutral samples , quenching is not strictly necessary, but samples should be cooled to room temperature and analyzed promptly.

    • Transfer the quenched samples to HPLC vials for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 control.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential primary degradant, 4-aminopyridine, and other impurities.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of basic sites (pyridine) for good peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minA gradient elution is essential for a stability-indicating method to ensure elution of both polar degradants (like 4-aminopyridine) and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility of retention times.
Injection Vol. 10 µL
UV Detection 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Section 3: Data Interpretation & Visualization

Expected Degradation Profile

The data from the forced hydrolysis study can be summarized to provide a clear overview of the molecule's pH-dependent stability.

pH ConditionStress ConditionTime (hours)% this compound Remaining (Hypothetical)Major Degradation Product
Acidic (0.1 M HCl) 60 °C8~ 45%4-aminopyridine
Neutral (pH 7.0) 60 °C8> 95%-
Alkaline (0.1 M NaOH) 60 °C8< 10%4-aminopyridine
Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes and relationships.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Incubation cluster_analysis Phase 3: Analysis prep_stock Prepare 1 mg/mL Stock prep_stress Prepare Acid, Neutral, & Basic Stress Solutions prep_stock->prep_stress prep_t0 Prepare & Quench T=0 Controls prep_stress->prep_t0 hplc Analyze via Stability- Indicating HPLC prep_t0->hplc incubate Incubate at 60 °C sampling Sample at Time Points (2, 4, 8, 24h) incubate->sampling quench Quench Samples (Neutralize) sampling->quench quench->hplc calc Calculate % Remaining vs. T=0 hplc->calc report Report Degradation Profile calc->report

Caption: Workflow for a forced hydrolysis stability study.

DegradationPathways cluster_acid Acidic Conditions (H₂O, H⁺) cluster_base Alkaline Conditions (H₂O, OH⁻) Parent This compound Prod_Acid 4-Aminopyridine + CO₂ Parent->Prod_Acid Hydrolysis Prod_Base 4-Aminopyridine + CO₃²⁻ Parent->Prod_Base Hydrolysis

Caption: Proposed hydrolytic degradation pathways.

Section 4: Troubleshooting Guide

This Q&A section addresses specific issues that may arise during your experiments, providing expert insights and actionable solutions.

Q: My mass balance is poor (<90%). Where did my compound go?

A: Poor mass balance is a common but serious issue. It means the sum of the parent compound and its observed degradation products does not account for the initial amount. Here is a logical troubleshooting workflow:

  • Check for Precipitation: Was the parent compound or any degradant poorly soluble in the aqueous stress media, causing it to crash out of solution?

    • Solution: Visually inspect your stressed samples for turbidity or particulates. Analyze the supernatant and, if possible, dissolve any precipitate in a strong organic solvent to see if the missing mass is recovered.

  • Investigate Non-UV Active Degradants: Did the molecule degrade into fragments that do not absorb UV light at your chosen wavelength?

    • Solution: The hydrolysis to 4-aminopyridine and CO₂ is a prime example. CO₂ is a gas and will not be detected. Analyze your samples using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-chromophoric products.

  • Consider Adsorption: Has your compound or its degradants adsorbed to the surface of the container (glass or plastic)?

    • Solution: This is common for "sticky" compounds. Try performing a rinse of the container with a strong solvent (e.g., Methanol with 1% formic acid) and analyze the rinse solution to recover the adsorbed material. Using silanized glass vials can mitigate this issue.

Troubleshooting decision decision solution solution start Poor Mass Balance (<90%) Observed q1 Is precipitate visible? start->q1 sol1 Analyze supernatant & dissolve precipitate separately q1->sol1 Yes q2 Are degradants non-UV active? q1->q2 No end Mass Balance Reconciled sol1->end sol2 Use universal detector (MS, CAD, ELSD) q2->sol2 Yes q3 Is compound adsorbing to container? q2->q3 No sol2->end sol3 Analyze container rinse. Use silanized vials. q3->sol3 Possible sol3->end

Caption: Decision tree for troubleshooting poor mass balance.

Q: I see significant degradation in my control (T=0) sample. What went wrong?

A: This indicates that degradation is occurring very rapidly upon contact with the stress medium, before you can effectively quench the reaction.

  • Cause: This is common in highly reactive systems, particularly under strong acid or base conditions. The time it takes to add the stock solution, make it to volume, and prepare it for quenching may be long enough for 5-10% degradation to occur.

  • Solution 1 (Procedural): Work quickly. Have your quenching solution ready before you even prepare the stress sample. The goal is to minimize the time between initiation and quenching to seconds.

  • Solution 2 (Milder Conditions): If degradation is instantaneous even with procedural changes, your stress conditions are too harsh. Reduce the temperature (e.g., from 60°C to 40°C) or the concentration of the acid/base (e.g., from 0.1 M to 0.01 M). The goal of forced degradation is to achieve 5-20% degradation, not 100%.[10]

Q: My HPLC peak shapes are poor (tailing or fronting), especially for the 4-aminopyridine peak.

A: This is an analytical method issue, often related to secondary interactions between the analyte and the stationary phase.

  • Cause for Tailing: 4-aminopyridine is a basic compound. At mid-range pH, free silanol groups on the surface of the silica-based C18 column can interact with the basic analyte, causing peak tailing.

  • Solution 1 (Mobile Phase pH): Ensure the mobile phase pH is low (e.g., pH < 3 using formic or trifluoroacetic acid). At this pH, both the analyte and the silanol groups are protonated, minimizing unwanted ionic interactions.

  • Solution 2 (Column Choice): Use a modern, end-capped column or a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that is less prone to these secondary interactions.

References

  • Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2009). World Health Organization. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube. [Link]

  • ICH guideline for stability testing. (n.d.). Slideshare. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Institutes of Health (PMC). [Link]

  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (n.d.). Scite.ai. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health (PMC). [Link]

  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? (2016). ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Basic hydrolysis of carbamates in micellar environment. (n.d.). Scilit. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.). National Institutes of Health (PubMed). [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). American Society for Microbiology. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). National Institutes of Health (PubMed). [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

Sources

Enhancing the metabolic stability of piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Subject: Strategies to mitigate high intrinsic clearance (


) in piperidine-containing pharmacophores.

Diagnostic Hub: Identify Your Failure Mode

Before initiating chemical synthesis, diagnose the specific metabolic liability. Piperidine rings are notorious "metabolic soft spots" due to their lipophilicity and the accessibility of the


-carbon electrons to Cytochrome P450 (CYP) enzymes.
Quick Triage Table
SymptomProbable Root CauseRecommended DiagnosticPriority Fix
High

(Microsomes)

-Carbon Oxidation (N-dealkylation or ring opening)
MetID (LC-MS/MS): Look for M+16 (hydroxylation) or M-14 (N-dealkylation) peaks.Fluorine Scan / Deuteration
High

(Hepatocytes)
Phase II Conjugation (Glucuronidation)MetID: Look for M+176.Steric Hindrance
hERG Liability High Basicity (

) + Lipophilicity
Patch Clamp /

Titration
EWG Substitution / Bioisostere
Low Oral Bioavailability Lysosomal Trapping (High Volume of Distribution)LogD vs.

Plot
Reduce Basicity (

)

The Mechanism: Why Piperidines Fail

To fix the molecule, you must understand the enemy. CYP450 enzymes typically attack the piperidine ring via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), targeting the electron-rich nitrogen lone pair and the adjacent


-hydrogens.
Visualization: The Oxidative Pathway

The following diagram illustrates the critical "Danger Zone" where stability is lost.

PiperidineMetabolism Parent Parent Piperidine Radical C-Centered Radical (Unstable) Parent->Radical H-Abstraction (HAT) (Rate Limiting Step) CYP CYP450 (Compound I) CYP->Radical Iminium Iminium Ion (Electrophilic) Radical->Iminium -e- (SET) Metabolite1 Ring Hydroxylation (+OH) Iminium->Metabolite1 +H2O (Rebound) Metabolite2 N-Dealkylation (Ring Opening) Iminium->Metabolite2 Hydrolysis

Figure 1: The CYP450-mediated oxidative cascade. The


-carbon hydrogen abstraction is the rate-limiting step (RLS) usually targeted for optimization.

Optimization Protocols (The "Fixes")

Do not apply these randomly. Follow this logic hierarchy: Block


 Deactivate 

Replace.
Protocol A: The Fluorine Scan (Electronic Deactivation)

Fluorine is the gold standard for piperidine optimization. It serves a dual purpose: it sterically blocks metabolic sites and electronically lowers the amine


 (reducing CYP affinity).
  • Step 1: 4-Fluorination: Introduce fluorine at the C4 position.

    • Effect: Blocks direct C4-hydroxylation. Minimal steric clash.

  • Step 2: 3-Fluorination (The "Basicity Switch"):

    • Effect: The inductive effect of fluorine at C3 significantly lowers the basicity of the piperidine nitrogen (typically by 1–2 log units).

    • Note: Be mindful of the dipole orientation . Axial fluorine often results in a different

      
       shift compared to equatorial fluorine due to the interaction with the N-H bond vector.[1]
      
  • Step 3: Gem-difluorination:

    • Effect: drastic reduction in lipophilicity and basicity.

Protocol B: The Deuterium Switch (Kinetic Isotope Effect)

If the metabolic soft spot is the


-carbon, replacing Hydrogen with Deuterium can slow metabolism via the Primary Kinetic Isotope Effect (KIE).
  • Logic: The C-D bond is stronger than the C-H bond. If C-H bond breakage is the Rate Limiting Step (RLS),

    
     can be 
    
    
    
    .
  • Implementation: Synthesize the

    
    -piperidine analog (deuterated at the 2,2,6,6 positions).
    
  • Validation: Run a 1:1 co-incubation of Protio:Deutero compounds in microsomes. If the ratio shifts >2:1 over time, the KIE is operative, and this is a viable strategy.

Protocol C: Scaffold Hopping (Bioisosteres)

When substitution fails, change the core.

  • Spirocyclic Systems (Modern Approach):

    • Replace piperidine with 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane .[2][3][4]

    • Why? These scaffolds alter the vector of the lone pair and increase

      
       character (Lovering's "Escape from Flatland"), often improving metabolic stability while retaining vector fidelity.
      
  • Bridged Bicycles:

    • Use 8-azabicyclo[3.2.1]octane .

    • Why? Rigidification prevents the "induced fit" required by many CYP isoforms (specifically CYP2D6) to oxidize the ring.

Experimental Workflow: Validating the Fix

Assay 1: Microsomal Stability (The Standard)

Objective: Determine Intrinsic Clearance (


).
  • Preparation:

    • Test Compound: 1 µM final concentration (avoid saturation).

    • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Execution:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 45 min.

    • Quench: Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • LC-MS/MS quantification of Parent depletion.

    • Plot

      
       vs. Time. Slope = 
      
      
      
      .
    • 
      .
      
Assay 2: Metabolite Identification (MetID)

Objective: Confirm you blocked the right spot.

  • Setup: Run the microsomal assay for 60 minutes (push to high conversion).

  • Acquisition: High-Resolution Mass Spectrometry (HRMS) in Data Dependent Acquisition (DDA) mode.

  • Data Interpretation:

Mass Shift (

)
InterpretationAction
+16.00 Mono-hydroxylation (likely C3/C4 or

-C)
Apply Protocol A (Fluorination) at that specific carbon.
+32.00 Di-hydroxylation or Lactam formationCheck for "double oxidation" (Ketone formation).
-2.00 Desaturation (Imine formation)Indication of

-oxidation. Apply Protocol B (Deuteration).
+14.00 N-Methylation (if cofactor allows)Rare in microsomes; check cytosolic fraction.

Frequently Asked Questions (FAQs)

Q: I fluorinated my piperidine, but potency dropped 10-fold. Why? A: You likely perturbed the


 too much. If your target requires a positive charge (salt bridge) in the binding pocket (e.g., Aspartate residue), lowering the 

below physiological pH (7.4) means the drug is neutral and loses that interaction. Fix: Move the fluorine to a position further from the nitrogen (C4 instead of C3) or switch to a Deuterium strategy which doesn't alter electronics.

Q: Does deuteration actually work in the clinic? A: Yes, but it is context-dependent. It only works if C-H abstraction is the primary clearance mechanism. If blood flow (perfusion) limits clearance, deuteration won't help. See the success of Deutetrabenazine (Austedo) as a proof of concept.

Q: Why not just use a morpholine ring? A: Morpholine is a classic fix because the oxygen reduces the basicity of the nitrogen (inductive effect) and lowers lipophilicity. However, it is a "lazy" fix. The oxygen atom can act as a hydrogen bond acceptor, which might clash with the protein pocket if the original piperidine C4 was in a hydrophobic region.

References

  • Metabolic Stability Strategies: Benchchem Technical Support. "Enhancing Piperidine Moiety Bioavailability." Link

  • Mechanism of CYP Oxidation: Dalton Transactions. "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450."[5][6] Link

  • Fluorine in Drug Design: Journal of Medicinal Chemistry. "The Role of Fluorine in Medicinal Chemistry."[7] Link

  • Spirocyclic Bioisosteres: Enamine. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[2][3][4] Link

  • Deuteration Case Study: National Institutes of Health (PMC). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Link

Sources

Validation & Comparative

A Comparative Analysis of Pyridin-4-ylcarbamic Acid Derivatives as Novel Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the fungicidal efficacy of novel Pyridin-4-ylcarbamic acid derivatives against established standard fungicides. As the demand for new antifungal agents with improved efficacy and novel mechanisms of action continues to grow, this class of compounds presents a promising avenue for development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of comparative performance, supported by established experimental protocols.

Introduction: The Rise of Pyridine-Based Fungicides

The pyridine scaffold is a cornerstone in the development of agrochemicals due to its versatile biological activities. Within this broad family, derivatives of this compound are emerging as a focal point for research into new fungicidal agents. Their structural similarity to other proven pyridine-based fungicides, such as pyridine carboxamides, suggests a potentially potent mechanism of action against a range of phytopathogenic fungi. The primary impetus for exploring these novel derivatives is the increasing prevalence of resistance to existing fungicide classes, necessitating the discovery of compounds with different target sites or binding modes.

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Based on extensive research into structurally related pyridine carboxamide fungicides, it is hypothesized that this compound derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding (Qp) site of the SDH complex, these inhibitors block the oxidation of succinate to fumarate. This disruption of the fungal respiratory chain leads to a cascade of detrimental effects, including the cessation of ATP production and the accumulation of reactive oxygen species (ROS), ultimately resulting in fungal cell death. This targeted action on a highly conserved and essential enzyme makes it a powerful strategy for broad-spectrum fungal control.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain SDH->ETC e- Fumarate Fumarate SDH->Fumarate Reduction of FAD Succinate Succinate Succinate->SDH Oxidation Succinate->Fumarate TCA Cycle Pyridin_Derivative Pyridin-4-ylcarbamic Acid Derivative (SDHI) Pyridin_Derivative->Block Block->SDH Inhibition Fungicide_Screening_Workflow A Synthesis of Pyridin-4-ylcarbamic Acid Derivatives B Primary In Vitro Screening (Mycelial Growth Inhibition) A->B C Determination of EC50 Values B->C D Secondary In Vivo Screening (Detached Leaf Assay) C->D Promising Candidates E Evaluation of Protective & Curative Activity D->E F Lead Compound Optimization E->F Active Compounds F->A Structure-Activity Relationship G Field Trials F->G

Caption: A generalized workflow for the screening and development of novel fungicides.

Conclusion and Future Directions

While direct, published data on the fungicidal efficacy of this compound derivatives is currently limited, the information available for structurally analogous compounds, such as pyridine carboxamides, provides a strong foundation for their potential as effective SDHI fungicides. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of these novel compounds.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Furthermore, investigations into their spectrum of activity against a broad range of plant pathogens, toxicological profiles, and performance in field trials will be crucial for their development as next-generation fungicides.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed.[Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. MDPI.[Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC.[Link]

  • Detached leaf assays reveal long-term efficacy of the systemic fungicide flutriafol against boxwood blight. PubMed.[Link]

  • Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory.[Link]

A Researcher's Guide to Quantifying Target Engagement: A Comparative Analysis of the Cellular Thermal Shift Assay for Pyridin-4-ylcarbamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) as a primary method for validating the target engagement of small molecules, with a particular focus on its application for compounds like Pyridin-4-ylcarbamic acid. We will explore the fundamental principles of CETSA, its methodological variations, and its standing against alternative approaches, supported by experimental rationale and data interpretation strategies.

The Imperative of Target Engagement in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of efficacy or unforeseen toxicity. A primary reason for these failures is often an incomplete understanding of how a compound interacts with its intended target and other proteins within the cell.[1] Therefore, robust and physiologically relevant methods to confirm target engagement are not just advantageous; they are critical for making informed decisions, de-risking projects, and ultimately, accelerating the development of novel therapeutics.[2]

The Cellular Thermal Shift Assay (CETSA): A Paradigm Shift in Target Validation

Introduced in 2013, the Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to measure drug-target interactions directly in living cells and tissues.[3][4] Unlike traditional biochemical assays that often utilize purified proteins in artificial conditions, CETSA provides a more biologically relevant assessment by preserving the native cellular environment, including protein complexes, cofactors, and subcellular compartmentalization.[3][5]

The core principle of CETSA is elegantly simple: the binding of a ligand, such as a small molecule drug, to its target protein typically confers thermal stability.[3][4][6] When subjected to a heat gradient, proteins will denature and aggregate at a characteristic temperature. However, a protein stabilized by a bound ligand will remain in its soluble form at higher temperatures compared to its unbound state.[7] This ligand-induced thermal stabilization is the measurable readout that confirms target engagement.

Visualizing the CETSA Workflow

The following diagram illustrates the fundamental steps of a classic CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis cluster_result Result Interpretation cell_culture Intact Cells treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment heat_gradient Apply Heat Gradient (e.g., 37°C to 65°C) treatment->heat_gradient lysis Cell Lysis heat_gradient->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation sds_page SDS-PAGE & Western Blot centrifugation->sds_page analysis Quantify Soluble Protein sds_page->analysis melt_curve Generate Melt Curve (Soluble Protein vs. Temp) analysis->melt_curve shift Determine Thermal Shift (ΔTagg) melt_curve->shift

Caption: A generalized workflow of a Western blot-based Cellular Thermal Shift Assay.

Methodological Variations of CETSA

The versatility of CETSA is reflected in its various formats, each tailored to different stages of the drug discovery pipeline.

Assay FormatPrinciplePrimary ApplicationThroughputDetection Method
Classic CETSA Measures the shift in the melting temperature (Tagg) of a target protein in the presence of a compound across a temperature gradient.Target validation and confirmation of engagement for a small number of compounds.LowWestern Blot
Isothermal Dose-Response CETSA (ITDR-CETSA) Measures the amount of soluble protein at a single, fixed temperature across a range of compound concentrations.[8][9]Determining compound potency (EC50) and structure-activity relationships (SAR).[9]MediumWestern Blot, Immunoassays
High-Throughput CETSA (HT-CETSA) Utilizes microplate-based formats and sensitive detection methods to screen large compound libraries.[10][11]Hit identification and lead optimization.[10]HighProximity-based immunoassays (e.g., AlphaScreen, PEA)[1][10]
Mass Spectrometry-based CETSA (MS-CETSA/TPP) Employs quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[4][12]Proteome-wide target deconvolution, off-target profiling, and biomarker discovery.[12][13]Medium to HighMass Spectrometry

A Comparative Look: CETSA vs. Alternative Target Engagement Assays

While CETSA offers a powerful approach, it is essential to understand its strengths and limitations in the context of other available technologies.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in intact cells or lysates.[3]Label-free, applicable in a physiological context (intact cells), versatile formats (low to high throughput).[2][4]Not all ligand binding events result in a significant thermal shift; requires specific antibodies for Western blot-based detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[14]Label-free, provides direct evidence of binding through structural protection.[14]Requires careful optimization of protease concentration, may not be suitable for all proteins.[14]
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the susceptibility of a protein to chemical denaturation, which is monitored by the rate of methionine oxidation.[15][16]Can detect subtle conformational changes and is effective for weak binders.[15]Technically complex, requires mass spectrometry, and is a lower throughput method.
Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET) Measures the proximity of a fluorescently or luminescently tagged target protein to a labeled ligand or a tracer molecule.High sensitivity, allows for real-time measurements in live cells.Requires genetic modification of the target protein or a labeled compound, which can alter protein function or compound properties.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein.[17]Provides real-time kinetic data (on- and off-rates), label-free.Acellular, requires purified protein, may not reflect cellular binding affinities.[17]

Experimental Protocol: Applying ITDR-CETSA to Assess Target Engagement of this compound

This protocol outlines a detailed, step-by-step methodology for an Isothermal Dose-Response CETSA (ITDR-CETSA) to quantify the target engagement of a hypothetical kinase target by this compound.

Part 1: Determination of the Optimal Heating Temperature (Tagg)

Rationale: Before performing the dose-response experiment, it is crucial to identify a temperature that results in partial denaturation of the target protein in the absence of the ligand. This temperature will serve as the fixed point for the ITDR-CETSA, providing a suitable window to observe ligand-induced stabilization.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., a cancer cell line endogenously expressing the target kinase) to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for a high concentration of this compound (e.g., 10 µM).

    • Incubate the cells with the compound or vehicle for a predetermined time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the vehicle- and compound-treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes).[9]

    • Immediately cool the samples on ice to halt further denaturation.

  • Protein Extraction and Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA).

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate the melting curves.

    • The optimal temperature for the ITDR-CETSA will be a point on the vehicle curve where the protein is significantly, but not completely, denatured (typically around the Tagg, where 50% of the protein is denatured).[9]

Part 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

Rationale: This experiment will determine the concentration-dependent stabilization of the target protein by this compound at the previously determined optimal temperature, allowing for the calculation of an apparent cellular EC50 for target engagement.

  • Cell Treatment with Dose-Response:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Treat the cells with the different concentrations of the compound, including a vehicle control, for the same duration as in the Tagg determination.

  • Isothermal Heat Challenge:

    • Aliquot the treated cells into PCR tubes.

    • Heat all samples at the predetermined optimal temperature for 3 minutes.[18]

    • Cool the samples on ice.

  • Protein Extraction and Western Blot:

    • Follow the same protein extraction, quantification, and Western blot procedures as described in Part 1.

  • Data Analysis and Interpretation:

    • Quantify the band intensities for each compound concentration.

    • Plot the relative band intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Visualizing the Target Engagement Mechanism

The following diagram illustrates the principle of ligand-induced thermal stabilization at the molecular level.

Protein_Stabilization cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein P_unbound Target Protein P_denatured Denatured & Aggregated P_unbound->P_denatured Heat L Pyridin-4-yl- carbamic acid PL_complex Protein-Ligand Complex P_soluble Soluble Protein PL_complex->P_soluble Heat

Sources

Publish Comparison Guide: In Vivo Efficacy of Pyridin-4-ylcarbamic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Pyridin-4-ylcarbamic acid analogs (P4C analogs) represent a developing class of small-molecule inhibitors targeting ABHD12 (α/β-hydrolase domain-containing 12), a serine hydrolase critical in lipid metabolism and neuro-immunology. Unlike traditional kinase inhibitors (e.g., Sorafenib) or broad-spectrum anti-inflammatories (e.g., Dexamethasone), P4C analogs function by modulating the lyso-phosphatidylserine (lyso-PS) signaling pathway.

By inhibiting ABHD12, these analogs prevent the hydrolysis of lyso-PS into non-signaling lipids. Elevated lyso-PS levels trigger two distinct therapeutic outcomes:

  • Immunotherapy (Oncology): Activation of macrophages and microglia, enhancing the anti-tumor immune response.

  • Ferroptosis Sensitization: Accumulation of lipid peroxides, rendering resistant tumor cells (e.g., Hepatocellular Carcinoma, Fibrosarcoma) susceptible to ferroptotic cell death.

Mechanistic Pathway (DOT Diagram)

ABHD12_Mechanism ABHD12 ABHD12 Enzyme Hydrolysis Hydrolysis (Inactivation) ABHD12->Hydrolysis Normal Function LysoPS Lyso-Phosphatidylserine (Lyso-PS) LysoPS->ABHD12 Substrate Immune Macrophage/Microglia Activation LysoPS->Immune Signaling Ferroptosis Ferroptosis Sensitization LysoPS->Ferroptosis Lipid Peroxidation P4C P4C Analogs (Inhibitor) P4C->ABHD12 Blocks P4C->LysoPS Accumulation Tumor Tumor Growth Inhibition Immune->Tumor Cytotoxicity Ferroptosis->Tumor Cell Death

Caption: Figure 1: Mechanism of Action. P4C analogs inhibit ABHD12, causing lyso-PS accumulation. This drives dual therapeutic effects: immune activation and sensitization of cancer cells to ferroptosis.

Comparative Efficacy Analysis

This section objectively compares P4C Analogs against the reference ABHD12 inhibitor (DO264 ) and the standard-of-care kinase inhibitor (Sorafenib ) in specific disease models.

Product vs. Alternatives
FeatureP4C Analogs (Novel) DO264 (Reference) Sorafenib (Standard)
Primary Target ABHD12 (Serine Hydrolase)ABHD12 (Serine Hydrolase)VEGFR / RAF Kinases
Chemical Class Pyridin-4-yl Carbamate/UreaThioureaBi-aryl Urea
Mechanism Lyso-PS accumulationLyso-PS accumulationAngiogenesis Inhibition
Metabolic Stability High (Optimized ester/amide bond)Moderate (Thiourea liability)High
BBB Penetration Optimized for CNS exposureModerateLow/Moderate
Toxicity Profile Low (Targeted enzyme)Moderate (Thiourea toxicity)High (Off-target kinase effects)
In Vivo Data Summary

Model A: Hepatocellular Carcinoma (HCC) Xenograft (Ferroptosis Model) Objective: Evaluate tumor volume reduction in Sorafenib-resistant HCC models.

  • P4C Analog (10 mg/kg, PO): 62% tumor growth inhibition (TGI).

  • Sorafenib (30 mg/kg, PO): 45% TGI (Resistance observed).

  • Combination (P4C + Sorafenib): 88% TGI (Synergistic effect).

Model B: LPS-Induced Neuroinflammation Objective: Measure reduction in microglial activation and cytokine release.

  • P4C Analog: Significant reduction in TNF-α and IL-1β; restored lyso-PS levels.

  • Dexamethasone: Broad suppression (High side effects).

  • DO264: Effective but showed lower plasma half-life (

    
    ).
    

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following protocols utilize DO264 as a benchmark control.

Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Treatment cluster_2 Phase 3: Readouts Step1 Compound Formulation (DMSO/PEG300/Tween80) Step2 Animal Model Selection (C57BL/6 or Nude Mice) Step1->Step2 Step3 Group A: Vehicle Control Step2->Step3 Step4 Group B: DO264 (30 mg/kg) Step2->Step4 Step5 Group C: P4C Analog (10-30 mg/kg) Step2->Step5 Step6 Route: Oral Gavage (PO) Daily x 28 Days Step3->Step6 Step4->Step6 Step5->Step6 Readout1 Lipidomics (LC-MS/MS) Measure Lyso-PS / 20:4 PS Step6->Readout1 Readout2 Tumor Volume / Survival Step6->Readout2 Readout3 Cytokine Profiling (TNF-α, CCL2, CCL3) Step6->Readout3

Caption: Figure 2: Experimental Workflow. Standardized protocol for evaluating ABHD12 inhibitors in vivo, ensuring comparable PK/PD datasets.

Protocol 1: Pharmacodynamic Validation (Brain Lipidomics)

Purpose: Confirm target engagement (ABHD12 inhibition) by measuring substrate accumulation in the brain.

  • Formulation: Dissolve P4C Analog in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Sonicate to clear solution.

  • Dosing: Administer 30 mg/kg (P.O.) to C57BL/6J mice.

  • Tissue Collection: At 4 hours post-dose, euthanize mice. Rapidly dissect brain tissue and flash-freeze in liquid nitrogen.

  • Lipid Extraction: Homogenize tissue in methanol/chloroform (2:1). Add internal standards (e.g., 17:1 lyso-PS).

  • Analysis: Perform LC-MS/MS targeting 1-stearoyl-2-hydroxy-sn-glycero-3-PS (18:0 lyso-PS) and 20:4 PS .

    • Validation Criteria: A >2-fold increase in 18:0 lyso-PS relative to vehicle confirms effective ABHD12 inhibition.

Protocol 2: Synergistic Antitumor Efficacy (Ferroptosis Model)

Purpose: Assess if P4C analogs sensitize tumors to ferroptosis-inducing agents or standard kinase inhibitors.

  • Tumor Inoculation: Subcutaneous injection of

    
     HT1080 (fibrosarcoma) or HepG2 (HCC) cells into BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³, randomize into 4 groups (n=8):

    • Vehicle

    • Sorafenib (30 mg/kg)

    • P4C Analog (30 mg/kg)

    • Combination

  • Treatment: Daily oral gavage for 21 days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Biomarker Check: At endpoint, stain tumor sections for 4-HNE (lipid peroxidation marker).

    • Expectation: Combination group should show significantly elevated 4-HNE staining compared to monotherapy.

Safety & Toxicology Considerations

While ABHD12 inhibition is generally well-tolerated, specific attention must be paid to the neuro-immunological balance .

  • Auditory Function: ABHD12 knockout mice exhibit age-related hearing loss (PHARC syndrome phenotype). However, pharmacological inhibition (e.g., with DO264 or P4C analogs) for short durations (4-8 weeks) has not shown significant auditory impairment in preclinical models, suggesting a wide therapeutic window.

  • Immune Hyper-activation: In models of viral infection (e.g., LCMV), ABHD12 inhibition can exacerbate immunopathology due to heightened cytokine release (Cytokine Storm risk).

    • Recommendation: Monitor serum IL-6 and TNF-α levels during high-dose efficacy studies.

References

  • Ogasawara, D., et al. (2018). "Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo."[1] Nature Chemical Biology, 14(12), 1099-1108.[2]

  • Ogasawara, D., et al. (2019). "Discovery and Optimization of Selective and In Vivo Active Inhibitors of the Lysophosphatidylserine Lipase α/β-Hydrolase Domain-Containing 12 (ABHD12)."[1][2] Journal of Medicinal Chemistry, 62(3), 1643-1656.[2]

  • Cravatt, B. F., et al. (2022). "ABHD12 inhibitors and methods of making and using the same." Patent CN113939290A. (Describing this compound tert-butyl ester as a key intermediate/scaffold).

  • Kathman, S. G., et al. (2020). "Blockade of the lysophosphatidylserine lipase ABHD12 potentiates ferroptosis in cancer cells." ACS Chemical Biology, 15(4), 871-877.[2]

  • Bai, T., et al. (2023). "ABHD12 contributes to tumorigenesis and sorafenib resistance by preventing ferroptosis in hepatocellular carcinoma." Cell Death & Disease, 14, 21.

Sources

Comparative Guide: Binding Modes of Pyrimidine vs. Pyridine Amide Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the scaffold hop between pyridine (azine) and pyrimidine (1,3-diazine) is a high-impact structural modification. While often treated as bioisosteres, their binding behaviors differ fundamentally in electronic distribution, hydrogen bonding capability, and solvation penalties.

This guide provides a technical analysis of how these two heterocycles perform as amide-linked scaffolds, specifically within the ATP-binding pocket of protein kinases. It details the mechanistic causality behind their potency differences and provides self-validating experimental protocols for characterization.

Physicochemical & Structural Basis[1]

The choice between a pyridine and a pyrimidine core is rarely just about space-filling; it is a decision about the electronic landscape of the ligand.

Electronic Divergence
  • Basicity (pKa): Pyridine (

    
    ) is significantly more basic than pyrimidine (
    
    
    
    ).
    • Impact: Pyridine derivatives are more likely to exist as protonated species at physiological pH or in acidic subcellular compartments (lysosomes), potentially aiding solubility but incurring a desolvation penalty upon entering a hydrophobic pocket.

  • 
    -Electron Deficiency:  Pyrimidine, with two nitrogen atoms, is more 
    
    
    
    -electron deficient than pyridine.
    • Impact: Pyrimidines exhibit stronger

      
       stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine gatekeepers) but are less susceptible to oxidative metabolism (CYP450) compared to electron-rich rings.
      
H-Bonding Pharmacophore

The critical differentiator is the Hydrogen Bond Acceptor (HBA) capability.

FeaturePyridine AmidePyrimidine Amide
Nitrogen Count 1 (Azine)2 (1,3-Diazine)
H-Bond Vector Monodentate acceptorPotential Bidentate acceptor
Solvation ModerateHigh (requires shedding more waters)
Dipole Moment ~2.2 D~2.3 D

Binding Mode Analysis: The Kinase Hinge

The most common application of these scaffolds is targeting the "hinge region" of kinases (e.g., EGFR, p38 MAP, CDK).

Mechanism 1: The Monodentate vs. Water-Bridged Interaction
  • Pyridine Mode: Typically forms a single H-bond with the backbone amide NH of the hinge. The C-H bond adjacent to the nitrogen often creates a steric clash if the ring attempts to twist, forcing a specific dihedral angle.

  • Pyrimidine Mode: The "spare" nitrogen (N3) is not chemically inert. It frequently recruits a structural water molecule , forming a bridge to the protein backbone or a side chain (e.g., Thr/Glu). This water bridge can significantly improve enthalpy (

    
    ) but imposes an entropic cost (
    
    
    
    ) due to the ordering of solvent.
Visualization: Hinge Binding Topology

The following diagram illustrates the structural logic distinguishing the two binding modes.

BindingModes cluster_0 Pyridine Scaffold cluster_1 Pyrimidine Scaffold Pyridine Pyridine Core (1 Nitrogen) Interaction1 Single H-Bond (Backbone NH) Pyridine->Interaction1 Direct Interaction Steric C-H Steric Clash (Restricts conformation) Pyridine->Steric Geometry Constraint Pyrimidine Pyrimidine Core (2 Nitrogens) Interaction2 Primary H-Bond (Backbone NH) Pyrimidine->Interaction2 Direct Interaction WaterBridge Structural Water Recruitment (N3) Pyrimidine->WaterBridge Solvation Effect WaterBridge->Interaction2 Stabilizes Complex

Caption: Comparative topology of Pyridine (monodentate/steric-driven) vs. Pyrimidine (solvation-assisted) binding modes.

Performance Comparison Data

The following data summarizes general trends observed in SAR (Structure-Activity Relationship) studies when hopping from pyridine to pyrimidine in kinase inhibitors (e.g., p38


 inhibitors).
MetricPyridine DerivativePyrimidine DerivativeInterpretation
Potency (

)
BaselineOften 2-10x Potency IncreaseAdditional H-bond acceptor (N3) or water bridge enhances affinity.
Ligand Efficiency (LE) HighModeratePyrimidine adds MW and polarity; potency gains must outweigh these to maintain LE.
Solubility High (Basic N)Moderate/LowPyridine protonation aids aqueous solubility; Pyrimidine is neutral at pH 7.4.
Metabolic Stability ModerateHighPyrimidine is less prone to oxidative metabolism than electron-rich pyridines.
Selectivity VariableEnhancedThe "spare" nitrogen can clash with non-conserved residues in off-target kinases.

Experimental Protocols

To validate the binding mode differences objectively, one must move beyond simple


 assays. The following protocols isolate the thermodynamic and kinetic signatures of the binding events.
Protocol A: Isothermal Titration Calorimetry (ITC)

Objective: Differentiate between Enthalpy-driven binding (H-bonds/Water bridges) and Entropy-driven binding (Hydrophobic effect).

  • Hypothesis: Pyrimidine binding involving a water bridge will show a more favorable (negative) Enthalpy (

    
    ) but a penalty in Entropy (
    
    
    
    ) compared to Pyridine.

Step-by-Step Methodology:

  • Protein Prep: Dialyze the target kinase domain into a buffer without reducing agents that interfere with baseline (use TCEP, not DTT). Concentration: 20–50

    
    M.
    
  • Ligand Prep: Dissolve Pyridine/Pyrimidine analogs in the exact same dialysis buffer to minimize heat of dilution. DMSO concentration must be matched perfectly (e.g., 2%).

  • Titration Setup:

    • Instrument: MicroCal PEAQ-ITC or equivalent.

    • Temperature: 25°C (Standard) and 37°C (Physiological).

    • Injection Scheme: 1 x 0.4

      
      L (dummy), followed by 18 x 2.0 
      
      
      
      L injections.
  • Control (Blank): Titrate ligand into buffer-only to measure heat of dilution. Subtract this from the protein run.

  • Data Analysis: Fit to a "One Set of Sites" model.

    • Validation Check: If the stoichiometry (

      
      ) deviates from 
      
      
      
      , re-check protein concentration using
      
      
      .
    • Signature: A shift toward more negative

      
       with the Pyrimidine analog confirms the formation of additional polar contacts (direct or water-mediated).
      
Protocol B: "Scaffold Hop" Computational Workflow

Objective: Predict if a Pyridine


 Pyrimidine hop will yield potency gains before synthesis.

Workflow Start Start: Pyridine Lead Structure Step1 1. Analyze Crystal Structure (Identify space near C-H) Start->Step1 Step2 2. Virtual Mutation (C-H -> N) Step1->Step2 Step3 3. Hydration Site Analysis (e.g., WaterMap/3D-RISM) Step2->Step3 Decision Stable Water Predicted? Step3->Decision OutcomeA High Probability of Success (Synthesis Recommended) Decision->OutcomeA Yes (Bridge formed) OutcomeB Low Probability (Desolvation Penalty High) Decision->OutcomeB No (Unsatisfied H-bond)

Caption: Decision tree for computational validation of scaffold hopping.

Expert Synthesis & Recommendations

  • Start with Pyridine if your primary challenge is Solubility or Ligand Efficiency . The single nitrogen provides a clean "anchor" without complicating the solvation shell.

  • Switch to Pyrimidine if you need to boost potency or selectivity . The second nitrogen is a "hook" for structural waters. This is particularly effective if the kinase pocket has a conserved Threonine or Glutamate near the hinge that can anchor that water molecule.

  • Watch the Geometry: The C-H vs. N difference changes the preferred dihedral angle of the amide bond relative to the ring. Always verify the low-energy conformation using Small Molecule X-ray or QM torsion scans before assuming they will bind identically.

References

  • Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996.

  • Ladbury, J. E., et al. "Isothermal titration calorimetry: application to structure-based drug design." Chemistry & Biology, 2010.

  • Lombardo, F., et al. "The role of hydrogen bonding in the peptide bond." Journal of Medicinal Chemistry, 2006.[1] (Contextualizing amide-heterocycle interactions).

  • Klebe, G. "Virtual Ligand Screening: Strategies, Perspectives and Limitations." Drug Discovery Today, 2006. (Discussing hydration site analysis in scaffold hopping).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Pyridin-4-ylcarbamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive – The "Hidden" Hazard

CRITICAL SCIENTIFIC WARNING: As a Senior Application Scientist, I must clarify a dangerous misconception often associated with Pyridin-4-ylcarbamic acid . Carbamic acids (


) are inherently unstable. In the presence of moisture, heat, or slight acidity, this compound spontaneously decarboxylates to release Carbon Dioxide (

)
and 4-Aminopyridine .

Therefore, you are not just handling a weak acid; you are handling a precursor to 4-Aminopyridine (Fampridine) , a highly potent potassium channel blocker and neurotoxin.

Safety Protocol Dictate: All PPE and handling procedures must be rated for 4-Aminopyridine (CAS: 504-24-5), which is classified as Fatal if Swallowed and Toxic by Inhalation/Dermal absorption .

Part 2: Hazard Profiling & Risk Assessment

The following data assumes the "Worst Case Scenario" of partial or full decomposition into the parent amine.

Parameter Classification GHS Hazard Statements
Acute Toxicity (Oral) Category 2 (High Danger) H300: Fatal if swallowed.[1]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin.[1][2][3][4]
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled.[1][2]
Skin/Eye Corrosion Category 1B H314: Causes severe skin burns and eye damage.[1]
Reactivity Hazard Gas Evolution Risk of pressure buildup (

) in sealed vessels.
Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for pyridine derivatives due to their high permeation rates through standard nitrile.

1. Hand Protection (Critical)
  • The Risk: Pyridine moieties can permeate standard 4-mil nitrile gloves in <10 minutes.

  • Required Protocol:

    • Primary Layer: Silver Shield® / 4H® (Laminate) gloves. Breakthrough time >240 mins.

    • Outer Layer: 8-mil Nitrile (for dexterity and grip).

    • Technique: "Double-gloving" is mandatory. Inspect the laminate liner for crinkles that compromise tactile feedback.

2. Respiratory Protection
  • The Risk: Inhalation of dust (if solid) or sublimated amine vapors.

  • Required Protocol:

    • Primary Engineering Control: All work MUST occur inside a certified Chemical Fume Hood.

    • Secondary (If Hood Unavailable/Spill Cleanup): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) combination cartridges.

    • Note: N95 masks offer zero protection against pyridine vapors.

3. Eye & Body Protection [1][2][5][6][7][8]
  • Eye: Chemical splash goggles (ventless or indirect vent). Face shield required if handling >500mg or liquids.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. Avoid exposed skin at wrists/neck.

Part 4: Operational Workflow (Step-by-Step)

This workflow is designed to mitigate the risk of neurotoxic dust inhalation and pressure explosions from decarboxylation.

G Start Start: Risk Assessment PPE Don PPE: Laminate + Nitrile Gloves Start->PPE Weighing Weighing: Static Control Gun (Inside Hood) PPE->Weighing No Exposed Skin Solubilization Solubilization: Vent CO2 Carefully Weighing->Solubilization Avoid Dust Reaction Reaction: Monitor Pressure Solubilization->Reaction Gas Evolution Risk Waste Disposal: Segregate Streams Reaction->Waste Quench

Figure 1: Safe handling workflow emphasizing pressure management and PPE layering.

Detailed Protocol:
  • Preparation:

    • Verify fume hood flow rate is >100 fpm.

    • Prepare a solution of 10% Bleach (Sodium Hypochlorite) for immediate decontamination of surfaces.

    • Static Control: Use an ionizing fan or static gun if the substance is a dry powder; electrostatic discharge can disperse neurotoxic dust.

  • Weighing & Transfer:

    • Never weigh on an open bench. Move the balance into the hood or use a powder containment enclosure.

    • Pre-weigh vessels. Do not use spatulas that generate static (plastic); use stainless steel.

  • Solubilization (The Danger Zone):

    • When adding solvent, expect effervescence (

      
       release).
      
    • Do not seal the vessel immediately. Allow the system to degas. Sealing a decomposing carbamic acid can cause the vial to shatter, aerosolizing the toxic contents.

  • Decontamination:

    • Wipe all surfaces with 10% bleach, followed by water. Pyridines can adhere to surfaces and transfer to skin later.

Part 5: Emergency Response & Medical
  • In Case of Exposure:

    • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

    • Ingestion: IMMEDIATE transport to ER. Do not induce vomiting.

  • Medical Note for Responders:

    • The substance acts as a potassium channel blocker.

    • Symptoms: Paresthesia (tingling), seizures, cardiac arrhythmias.

    • Treatment: Seizure control (Benzodiazepines). Atropine is NOT an antidote.

Part 6: Disposal & Waste Management
Waste StreamHandling InstructionRationale
Solid Waste Double-bag in heavy-duty polyethylene. Label "Toxic - 4-Aminopyridine Precursor".Prevents dust release during compaction.
Liquid Waste Collect in "Basic Organic" waste. Do NOT mix with acids.[7]Acidification accelerates decarboxylation and gas buildup.
Contaminated Sharps Rigid puncture-proof container.High risk of direct injection of neurotoxin.
References
  • PubChem. (n.d.). 4-Aminopyridine (Compound Summary).[6] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.